(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
Overview
Description
“(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate” is a chemical compound with the CAS Number: 205688-13-7 . It has a molecular weight of 330.39 and its IUPAC name is 9H-fluoren-9-ylmethyl 4-aminophenylcarbamate . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H18N2O2/c22-14-9-11-15 (12-10-14)23-21 (24)25-13-20-18-7-3-1-5-16 (18)17-6-2-4-8-19 (17)20/h1-12,20H,13,22H2, (H,23,24) . This code provides a standard way to encode the compound’s molecular structure using text.
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 511.0±33.0 °C and a predicted density of 1.293±0.06 g/cm3 . It is a solid at room temperature .
Scientific Research Applications
Application 1: Precolumn Derivatization of Amines for HPLC and Fluorescent Detection
- Summary of Application: 9-Fluorenylmethyl chloroformate is used as a reagent in the precolumn derivatization of amines for High Performance Liquid Chromatography (HPLC) and fluorescent detection .
- Methods of Application: The compound is used to react with amines in the sample before it is injected into the HPLC system. This derivatization process enhances the detection and separation of amines during the HPLC analysis .
- Results or Outcomes: The use of this compound improves the sensitivity and selectivity of HPLC analysis for amines, providing more accurate and reliable results .
Application 2: Derivatizing Amino Acids for HPLC Analysis
- Summary of Application: 9-Fluorenylmethyl chloroformate is used for derivatizing amino acids for HPLC analysis .
- Methods of Application: The compound reacts with the amino acids in the sample, changing their chemical properties. This makes the amino acids more amenable to separation and detection in the HPLC system .
- Results or Outcomes: The derivatization of amino acids enhances their detection and quantification in HPLC analysis, leading to more precise and accurate results .
Application 3: Solid-Phase Peptide Synthesis
- Summary of Application: 9-Fluorenylmethyl chloroformate is used to prepare N-Fmoc amino acids for solid-phase peptide synthesis .
- Methods of Application: The compound is used to protect the amino group of amino acids during the synthesis of peptides. This allows for the selective addition of amino acids in the desired sequence .
- Results or Outcomes: The use of this compound allows for the efficient synthesis of peptides with a specific sequence of amino acids .
Application 4: Oligonucleotide Synthesis
- Summary of Application: 9-Fluorenylmethyl chloroformate is used in oligonucleotide synthesis .
- Methods of Application: The compound is used to protect the amino group of nucleotides during the synthesis of oligonucleotides. This allows for the selective addition of nucleotides in the desired sequence .
- Results or Outcomes: The use of this compound allows for the efficient synthesis of oligonucleotides with a specific sequence of nucleotides .
Application 5: Capillary Electrophoresis
- Summary of Application: 9-Fluorenylmethyl chloroformate is used in capillary electrophoresis .
- Methods of Application: The compound is used to react with analytes in the sample before it is injected into the capillary electrophoresis system. This derivatization process enhances the detection and separation of analytes during the analysis .
- Results or Outcomes: The use of this compound improves the sensitivity and selectivity of capillary electrophoresis analysis, providing more accurate and reliable results .
Application 6: Base Sensitive Amino Protecting Group for Solid-Phase Peptide Synthesis
- Summary of Application: 9-Fluorenylmethyl chloroformate is used as a base sensitive amino protecting group for solid-phase peptide synthesis .
- Methods of Application: The compound is used to protect the amino group of amino acids during the synthesis of peptides. This allows for the selective addition of amino acids in the desired sequence .
- Results or Outcomes: The use of this compound allows for the efficient synthesis of peptides with a specific sequence of amino acids .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-aminophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13,22H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQJHOXOLDYSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466321 | |
Record name | (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate | |
CAS RN |
205688-13-7 | |
Record name | (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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